molecular formula C28H23IN2O3S B13446535 Diphenylmethyl (6R,7R)-3-(Iodomethyl)-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester

Diphenylmethyl (6R,7R)-3-(Iodomethyl)-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester

Cat. No.: B13446535
M. Wt: 594.5 g/mol
InChI Key: WLJILNIIHIZJSJ-YIXXDRMTSA-N
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Description

Diphenylmethyl (6R,7R)-3-(Iodomethyl)-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic Acid Ester is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenylmethyl (6R,7R)-3-(Iodomethyl)-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. The key steps typically include:

    Formation of the Bicyclic Core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Functional Groups: The iodomethyl and phenylmethylene groups are introduced through specific reactions, such as halogenation and amination.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions and using efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Diphenylmethyl (6R,7R)-3-(Iodomethyl)-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The iodomethyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Diphenylmethyl (6R,7R)-3-(Iodomethyl)-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Diphenylmethyl (6R,7R)-3-(Iodomethyl)-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (6R,7S)-7-(®-tert-Butoxyformylamino(phenyl)acetylamino)-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid benzhydryl ester
  • (6R,7S)-7-(Phenoxyacetylamino)-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid benzhydryl ester

Uniqueness

Diphenylmethyl (6R,7R)-3-(Iodomethyl)-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester is unique due to its specific functional groups and the presence of the iodomethyl group, which can undergo various chemical transformations. This makes it a versatile compound for synthetic and medicinal chemistry applications.

Properties

Molecular Formula

C28H23IN2O3S

Molecular Weight

594.5 g/mol

IUPAC Name

benzhydryl (6R,7R)-7-(benzylideneamino)-3-(iodomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C28H23IN2O3S/c29-16-22-18-35-27-23(30-17-19-10-4-1-5-11-19)26(32)31(27)24(22)28(33)34-25(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17,23,25,27H,16,18H2/t23-,27-/m1/s1

InChI Key

WLJILNIIHIZJSJ-YIXXDRMTSA-N

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)N=CC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)CI

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)N=CC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)CI

Origin of Product

United States

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